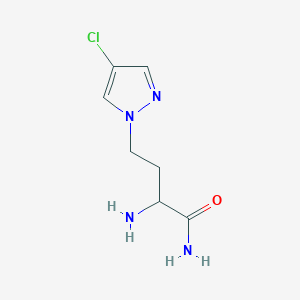

2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanamide

Description

2-Amino-4-(4-chloro-1H-pyrazol-1-yl)butanamide is a synthetic organic compound featuring a pyrazole ring substituted with a chlorine atom at the 4-position and a butanamide backbone with an amino group at the 2-position.

Properties

Molecular Formula |

C7H11ClN4O |

|---|---|

Molecular Weight |

202.64 g/mol |

IUPAC Name |

2-amino-4-(4-chloropyrazol-1-yl)butanamide |

InChI |

InChI=1S/C7H11ClN4O/c8-5-3-11-12(4-5)2-1-6(9)7(10)13/h3-4,6H,1-2,9H2,(H2,10,13) |

InChI Key |

NSFLTVAKZLHLGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NN1CCC(C(=O)N)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-1H-pyrazole with 2-amino-4-bromobutanamide under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Structural Features Governing Reactivity

The compound contains:

-

Amino group (-NH₂) : Participates in nucleophilic substitution, alkylation, and condensation reactions.

-

Amide functional group (-CONH₂) : Can undergo hydrolysis (acidic/basic) to form carboxylic acids or primary amines.

-

Pyrazole ring : Electron-deficient due to conjugated double bonds, sensitive to electrophilic substitution.

Amide Bond Reactions

-

Hydrolysis : The amide bond can hydrolyze under acidic or basic conditions to yield a carboxylic acid and an amine.

Example: -

Alkylation : The amide nitrogen may react with alkylating agents (e.g., methyl iodide) to form N-alkylated derivatives.

Pyrazole Ring Reactivity

-

Electrophilic Substitution : The pyrazole ring may undergo electrophilic substitution at positions adjacent to nitrogen atoms.

-

Reduction : Pyrazole rings can be reduced to pyrazolines using agents like sodium borohydride.

Amino Group Reactions

-

Condensation Reactions : The amino group can react with carbonyl compounds (e.g., aldehydes, ketones) to form imines or amides.

-

Amidation : The amino group may react with carboxylic acids to form amides under coupling reagents like DCC.

Limitations in Available Data

The provided sources (– ) lack explicit reaction data for this specific compound. While structural analogs (e.g., pyrazoleamides in ) are studied for biological activity, direct experimental evidence for this compound’s reactivity is absent. Further experimental studies using techniques like NMR and mass spectrometry are required to validate these hypotheses.

Scientific Research Applications

2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparative Structural and Physicochemical Properties

| Property | 2-Amino-4-(4-chloro-1H-pyrazol-1-yl)butanamide | 2-Amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoic acid |

|---|---|---|

| Molecular Formula | C₈H₁₂ClN₃O | C₈H₁₂ClN₃O₂ |

| Molar Mass (g/mol) | 201.66 | 217.65 |

| Functional Groups | Amide, Amino, Chloropyrazole | Carboxylic Acid, Amino, Chloropyrazole |

| Key Substituents | 4-Chloro-pyrazole, amide | 4-Chloro-pyrazole, 2-methyl, carboxylic acid |

Physicochemical Implications :

- Solubility : The carboxylic acid analog likely exhibits higher aqueous solubility due to its ionizable -COOH group (pKa ~2-3), whereas the amide derivative may display greater lipophilicity (logP ~1.5–2.0).

- Reactivity : The amide group is less prone to hydrolysis under acidic/basic conditions compared to esters or carboxylic acids, enhancing metabolic stability in biological systems .

Research Findings and Methodologies

Structural Analysis Techniques

- X-ray Crystallography : Programs like SHELXL () are critical for refining crystal structures, particularly for resolving steric effects from the methyl group or hydrogen-bonding patterns in the amide derivative .

Hypothetical Analogs and Extensions

- Ester Derivatives : Replacing the amide with an ester (-COOR) could modulate solubility and hydrolysis rates.

- Pyrazole Modifications : Substituting chlorine with other halogens (e.g., fluorine) may alter electronic properties and bioactivity.

Biological Activity

2-Amino-4-(4-chloro-1H-pyrazol-1-yl)butanamide, a pyrazole derivative, has gained attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, an amino group, and a butanamide moiety, which contribute to its unique chemical properties and biological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Properties

The molecular structure of this compound includes:

- Pyrazole Ring : A five-membered heterocyclic compound that is significant for its biological activity.

- Amino Group : Enhances solubility and can participate in hydrogen bonding.

- Chloro Substitution : The presence of chlorine at the 4-position may influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor and receptor modulator. It interacts with specific molecular targets, modulating various biochemical pathways. The exact molecular targets and pathways can vary based on the context of use.

Enzyme Inhibition

Research indicates that derivatives of pyrazole compounds exhibit enzyme inhibitory effects. For instance, studies have shown that similar compounds can inhibit platelet aggregation, suggesting potential cardiovascular benefits . The specific enzymes targeted by this compound are still under investigation, but its structural features suggest a capacity for significant interaction with various enzymes.

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, compounds in this class have been shown to reduce inflammation markers in vitro and in vivo models . The anti-inflammatory properties may be linked to the modulation of cytokine production or inhibition of inflammatory pathways.

Anticancer Activity

The anticancer properties of pyrazole derivatives are noteworthy. Research has indicated that these compounds may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms . Specifically, the interaction with kinases involved in cancer progression has been a focal point for developing therapeutic agents targeting malignancies.

Study 1: Antimalarial Activity

A study demonstrated that pyrazoleamide compounds disrupt sodium homeostasis in Plasmodium falciparum, indicating potential as antimalarial agents . The study found that specific derivatives exhibited significant efficacy against malaria parasites, highlighting the therapeutic potential of this class of compounds.

Study 2: Cardiovascular Implications

Research investigating the effects of pyrazole derivatives on cardiovascular health revealed that certain compounds could inhibit platelet aggregation effectively . This suggests that this compound may also possess similar beneficial effects in cardiovascular applications.

Comparative Analysis

The following table summarizes key features and biological activities compared to similar compounds:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| This compound | Contains amino and chloro groups | Potential enzyme inhibition and anticancer activity |

| 2-Amino-4-(1H-pyrazol-1-yl)butanamide | Lacks chlorine | Different reactivity profile |

| 4-Chloro-1H-pyrazole | Lacks butanamide | Limited biological activity |

Q & A

Q. What are the standard synthetic routes for 2-Amino-4-(4-chloro-1H-pyrazol-1-yl)butanamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Key steps include:

- Substitution : Reacting a halogenated pyrazole precursor with a butanamide derivative in the presence of a base (e.g., potassium carbonate) and polar solvents like DMF at elevated temperatures .

- Oxidation/Reduction : Use of oxidizing agents (e.g., oxone) or reducing agents (e.g., sodium borohydride) to modify functional groups .

- Automation : Industrial scalability employs continuous flow reactors to enhance yield and purity .

Optimization involves adjusting solvent polarity, temperature, and stoichiometry. Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- NMR and Mass Spectrometry : Confirm molecular structure, functional groups, and purity. H/C NMR identifies proton environments, while HRMS validates molecular weight .

- X-ray Crystallography : Resolves 3D conformation using programs like SHELXL (SHELX suite) for refinement . Discrepancies in reported molecular formulas (e.g., CHClNO vs. CHClNO) necessitate rigorous validation via elemental analysis .

Q. What are the primary biological activities reported for this compound?

The compound exhibits:

- Antimicrobial Activity : Inhibition of pathogen enzymes (e.g., Leishmania spp. and Plasmodium spp.) via pyrazole-mediated interactions .

- Enzyme Modulation : Binding to voltage-gated sodium channels (Na1.7) or other therapeutic targets, as seen in structurally related pyrazole derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

- Assay Variability : Differences in cell lines (e.g., in vitro vs. in vivo models) or enzyme sources. Validate using standardized protocols (e.g., WHO guidelines for antimalarials) .

- Structural Ambiguities : Confirm stereochemistry via X-ray crystallography or computational modeling (e.g., molecular docking) to ensure target specificity .

- Pharmacokinetic Factors : Assess metabolic stability using microsomal assays or clinical microdose studies, as done for related Na inhibitors .

Q. What strategies are employed to optimize the compound’s selectivity and potency in drug design?

- Structure-Activity Relationship (SAR) : Modify substituents on the pyrazole ring (e.g., replacing Cl with F or I) to enhance binding affinity .

- Prodrug Design : Introduce ester groups (e.g., ethyl or methyl esters) to improve bioavailability, followed by hydrolysis in vivo .

- Co-crystallization Studies : Resolve target-ligand complexes to identify critical binding motifs, as demonstrated for Na1.7 inhibitors .

Q. How can computational methods enhance experimental design for this compound?

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to predict binding modes .

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys propose feasible synthetic routes, prioritizing high-yield steps .

- ADMET Prediction : Use QSAR models to anticipate metabolic liabilities (e.g., cytochrome P450 inhibition) early in development .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Purification : Column chromatography may be replaced with recrystallization or flash distillation for large batches .

- Byproduct Management : Monitor halogenated intermediates (e.g., 4-iodo analogs) that may form during substitution reactions .

- Regulatory Compliance : Ensure compliance with ICH guidelines for impurities (e.g., genotoxic nitrosamines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.